Chloro(dimethylsulfide)gold(I)

Beschreibung

BenchChem offers high-quality Chloro(dimethylsulfide)gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(dimethylsulfide)gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

gold(1+);methylsulfanylmethane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQALRAGCVWJXGB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC.[Cl-].[Au+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AuClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29892-37-3 | |

| Record name | Gold, chloro[thiobis[methane]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29892-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Chloro(dimethylsulfide)gold(I) synthesis and characterization

An In-Depth Technical Guide to Chloro(dimethylsulfide)gold(I): Synthesis, Characterization, and Applications

Executive Summary

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a cornerstone reagent in the field of gold chemistry.[1] This white, crystalline solid is highly valued not as an end-product but as a versatile and exceptionally stable precursor for a vast array of gold(I) complexes.[1][2] Its significance lies in the labile nature of the dimethyl sulfide ligand, which can be readily displaced by stronger nucleophiles like phosphines, N-heterocyclic carbenes (NHCs), and other ligands.[1] This reactivity makes it an indispensable entry point for the synthesis of homogenous gold catalysts, therapeutic agents, and advanced materials.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, in-depth characterization, key applications, and critical safety protocols for this pivotal organogold compound.

Physicochemical Properties and Molecular Structure

Chloro(dimethylsulfide)gold(I) is an air-stable coordination complex that serves as a common and convenient starting material in gold chemistry.[1][2] Its physical and chemical properties are well-documented, ensuring reliable and reproducible results in experimental settings.

Table 1: Key Physicochemical Properties of Chloro(dimethylsulfide)gold(I)

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆AuClS | [1] |

| Molar Mass | 294.55 g·mol⁻¹ | [1] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 160 °C (with decomposition) | [3][4] |

| CAS Number | 29892-37-3 | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane) | [5] |

| Stability | Decomposes upon exposure to light, heat, or air | [1] |

The molecular architecture of Chloro(dimethylsulfide)gold(I) is a classic example of the preferred coordination geometry for gold(I) complexes. Possessing a d¹⁰ electron configuration, the gold(I) center minimizes electron-electron repulsion by adopting a two-coordinate, linear geometry.[5] High-resolution X-ray crystallography studies have definitively confirmed this structure, revealing a Cl-Au-S bond angle that is nearly perfectly linear at approximately 176.6-176.9°.[1][5] This geometry leaves the coordination sphere of the gold atom highly accessible, facilitating the ligand exchange reactions that are central to its utility.[5]

Caption: Workflow for the synthesis of Chloro(dimethylsulfide)gold(I).

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized Chloro(dimethylsulfide)gold(I). A multi-technique approach provides a self-validating system, ensuring the material is suitable for subsequent applications.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the dimethyl sulfide ligand and the overall structure of the complex in solution.

-

¹H NMR: A single sharp peak is expected for the six equivalent protons of the two methyl groups. In CDCl₃, this signal typically appears around δ 2.6-2.8 ppm.

-

¹³C NMR: A single resonance is expected for the two equivalent methyl carbons.

-

Table 2: Representative NMR Data for (CH₃)₂SAuCl

| Nucleus | Solvent | Chemical Shift (δ) | Reference |

| ¹H | CDCl₃ | ~2.7 ppm (singlet) | [6] |

| ¹³C | CDCl₃ | ~25 ppm | [6] |

-

Vibrational Spectroscopy (FTIR/Raman): These techniques are valuable for probing the key coordinate bonds in the solid state. The metal-ligand stretching vibrations are particularly diagnostic. [5] * Au-S Stretch (ν(Au-S)): Typically observed in the far-infrared region, between 200-400 cm⁻¹. [5] * Au-Cl Stretch (ν(Au-Cl)): Also found in the far-infrared region, providing direct evidence of the gold-chlorine bond.

Crystallographic and Elemental Analysis

-

Single-Crystal X-ray Diffraction: This is the definitive technique for elucidating the precise molecular structure. It provides accurate measurements of bond lengths and angles, confirming the linear geometry of the complex. [5] Table 3: Key Crystallographic Parameters for (CH₃)₂SAuCl

| Parameter | Value | Reference |

| Coordination Geometry | Nearly Linear | [1] |

| Cl-Au-S Bond Angle | 176.63(2)° | [5] |

| Au-S Bond Length | 2.271(2) Å | [1] |

-

Elemental Analysis: This combustion analysis provides the weight percentage of carbon, hydrogen, and sulfur, which can be compared against the calculated theoretical values to confirm the bulk purity and empirical formula of the synthesized compound.

Key Reactions and Applications in R&D

The primary value of Chloro(dimethylsulfide)gold(I) lies in its function as a stable, easily handled precursor for more complex and catalytically active gold(I) species. [4]

Ligand Exchange Reactions

The dimethyl sulfide ligand is readily displaced by a wide range of other ligands, particularly phosphines and N-heterocyclic carbenes (NHCs). [1][2]This substitution reaction is facile and high-yielding, driven by the formation of stronger Au-P or Au-C bonds. The volatile nature of the displaced DMS byproduct simplifies purification. [1] General Reaction: (CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S↑ (where L = Phosphine, NHC, etc.) [1] This reaction is the gateway to a vast library of gold(I) complexes, which are instrumental in catalysis and medicinal chemistry. [7]

Catalysis in Organic Synthesis

Gold(I) complexes derived from (CH₃)₂SAuCl are powerful catalysts for a variety of organic transformations. It often serves as a pre-catalyst that, upon activation, enters the catalytic cycle. [4]A notable application is in the gold-catalyzed intermolecular [2+2] cycloaddition of alkynes and alkenes to form substituted cyclobutenes under mild conditions. [4][5][7]

Drug Development and Nanotechnology

The unique properties of gold have led to its exploration in medicine and materials science.

-

Medicinal Chemistry: (CH₃)₂SAuCl is a starting material for synthesizing novel gold(I) N-heterocyclic carbene complexes that have demonstrated potential anticancer properties. [3][7]* Nanotechnology: It is a key reagent in the controlled synthesis of gold nanoparticles. [3][8]These nanoparticles have diverse applications in diagnostics, drug delivery, and electronics due to their unique optical and electronic properties. [3][9]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols are paramount when working with Chloro(dimethylsulfide)gold(I).

Table 4: GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |

Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder. * Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [10]For weighing or operations that may generate dust, a NIOSH-approved N95 dust mask is recommended. [10]* Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place. [10]Refrigeration at 0-10°C is recommended. [11]* Incompatibilities: The compound is sensitive to light, heat, and air. [1]It should be stored under an inert atmosphere (e.g., nitrogen or argon) to maximize its shelf life.

Conclusion

Chloro(dimethylsulfide)gold(I) is a deceptively simple yet profoundly important molecule in modern chemistry. Its stability, ease of handling, and predictable reactivity make it an ideal and indispensable precursor for a multitude of advanced applications. From the synthesis of sophisticated catalysts that enable challenging organic transformations to the development of novel therapeutic agents and nanomaterials, (CH₃)₂SAuCl serves as the critical starting point. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to fully exploit its potential in pushing the boundaries of science and technology.

References

- Chloro(dimethyl sulfide)gold(I) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chloro(dimethyl_sulfide)gold(I)]

- (DIMETHYLSULFIDE)GOLD(I) CHLORIDE | 29892-37-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5210984.htm]

- Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 - Smolecule. [URL: https://www.smolecule.com/cas-29892-37-3-chloro-dimethylsulfide-gold-i.html]

- Chloro(dimethylsulfide)gold(I) - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/420727]

- Chloro(dimethylsulfide)gold(I) - Chem-Impex. [URL: https://www.chemimpex.com/products/03423]

- Chloro(dimethylsulfide)gold(I) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/420727]

- Chloro(dimethylsulfide)gold(I) - LookChem. [URL: https://www.lookchem.com/Chloro-dimethylsulfide-gold-I-cas-29892-37-3/]

- A Useful Gold(I) Complex Precursor Usable for the Preparation of Various Gold(I) Complexes | Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.

- Product No. C2719 Chloro(dimethylsulfide)gold(I) Solvent - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/im/nmr/C2719_1H-NMR_en.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/420727]

- Chloro(dimethylsulfide)gold(I) | 29892-37-3 | TCI EUROPE N.V. [URL: https://www.tcichemicals.com/EU/en/p/C2719]

- SAFETY DATA SHEET - Santa Cruz Biotechnology. [URL: https://datasheets.scbt.com/sds/aghs/en/sc-234317.pdf]

- Chloro(dimethylsulfide)gold(I) 29892-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C2719]

- Chloro(dimethylsulfide)gold(I), min. 97% - Strem. [URL: https://www.strem.com/catalog/v/79-0345/41/chloro_dimethylsulfide_gold_i_min_97_29892-37-3]

- (DIMETHYLSULFIDE)GOLD(I) CHLORIDE 29892-37-3 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/29892-37-3.html]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7552865/]

- Pharmacological Role of Functionalized Gold Nanoparticles in Disease Applications - MDPI. [URL: https://www.mdpi.com/1422-0067/23/5/2544]

Sources

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 2. A Useful Gold(I) Complex Precursor Usable for the Preparation of Various Gold(I) Complexes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (DIMETHYLSULFIDE)GOLD(I) CHLORIDE | 29892-37-3 [chemicalbook.com]

- 5. Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 [smolecule.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. powder | Sigma-Aldrich [sigmaaldrich.cn]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Chloro(dimethylsulfide)gold(I)|lookchem [lookchem.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Chloro(dimethyl sulfide)gold(I)

Foreword: The Strategic Importance of (CH₃)₂SAuCl in Modern Chemistry

Chloro(dimethyl sulfide)gold(I), often abbreviated as (CH₃)₂SAuCl or AuCl(SMe₂), stands as a cornerstone reagent in the synthesis of gold(I) compounds. Its commercial availability, relatively straightforward synthesis, and favorable reactivity profile make it an indispensable entry point into the rich field of gold chemistry.[1] While seemingly simple, this linear, two-coordinate gold(I) complex is the gateway to a vast array of more complex molecules with applications ranging from homogeneous catalysis to the development of next-generation metallodrugs.[1][2] The lability of the dimethyl sulfide ligand is the key to its utility; it is readily displaced by stronger donor ligands such as phosphines, N-heterocyclic carbenes (NHCs), and thiolates, while the dimethyl sulfide byproduct conveniently evaporates from the reaction mixture, simplifying purification.[3]

This guide provides a comprehensive overview of the essential physical and chemical properties of (CH₃)₂SAuCl. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this pivotal precursor. We will delve into its structural and spectroscopic characteristics, detail reliable experimental protocols for its synthesis and use, and explore its critical role in the creation of novel anticancer agents.

Molecular Structure and Crystallography

The solid-state structure of (CH₃)₂SAuCl has been unequivocally determined by single-crystal X-ray diffraction.[2] As is characteristic for d¹⁰ metal centers like Au(I), the complex adopts a nearly linear coordination geometry to minimize electron-electron repulsion.[4]

The central gold atom is coordinated to one chlorine atom and one sulfur atom from the dimethyl sulfide ligand. The Cl–Au–S bond angle is approximately 176.9°, deviating only slightly from perfect linearity.[3] This geometry leaves the coordination sphere of the gold atom open, facilitating the ligand exchange reactions for which it is so valued.

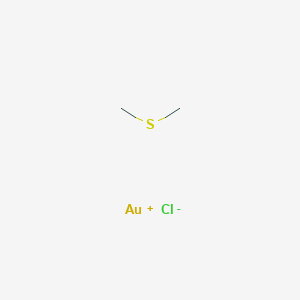

Below is a diagram illustrating the molecular structure of Chloro(dimethyl sulfide)gold(I).

Sources

Chloro(dimethylsulfide)gold(I): A Comprehensive Technical Guide for Advanced Applications

Abstract

This technical guide provides an in-depth exploration of Chloro(dimethylsulfide)gold(I) (CAS No. 29892-37-3), a pivotal reagent and precursor in contemporary chemistry. Moving beyond a simple datasheet, this document offers a holistic understanding of the compound's core attributes, grounded in both theoretical principles and practical, field-proven applications. We will delve into its unique structural and electronic properties, provide validated protocols for its synthesis and safe handling, and explore its expanding role as a catalyst in complex organic transformations and as a building block in materials science and drug discovery. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile gold(I) complex.

Introduction: The Strategic Importance of Chloro(dimethylsulfide)gold(I)

Chloro(dimethylsulfide)gold(I), with the chemical formula C₂H₆AuClS, is a white, crystalline solid that serves as a cornerstone in gold chemistry.[1] Its significance lies in a finely tuned balance of stability and reactivity.[2] The compound is stable enough for convenient storage and handling under ambient conditions, yet the dimethyl sulfide (DMS) ligand is sufficiently labile to be readily displaced by a wide array of other ligands, such as phosphines and N-heterocyclic carbenes (NHCs).[1][2] This characteristic makes it an invaluable and common entry point for the synthesis of a diverse range of gold(I) complexes, which are instrumental in catalysis, materials science, and medicinal chemistry.[2][3][4]

The gold(I) center, with its d¹⁰ electronic configuration, favors a two-coordinate, linear geometry, which imparts unique catalytic properties.[2] This guide will elucidate the fundamental principles that govern its reactivity and utility, providing the reader with the knowledge to not only apply this compound in established procedures but also to innovate and develop novel applications.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of Chloro(dimethylsulfide)gold(I) is essential for its effective application and safe handling.

Key Physicochemical Data

The fundamental properties of Chloro(dimethylsulfide)gold(I) are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 29892-37-3 | [1][3] |

| Molecular Formula | C₂H₆AuClS | [1][3] |

| Molecular Weight | 294.55 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 160 °C (decomposes) | [3][5] |

| Solubility | Soluble in organic solvents like dichloromethane (CH₂Cl₂) | [2] |

| Purity | Typically ≥ 97% | [3][6] |

Molecular Structure and Bonding

The molecular geometry of Chloro(dimethylsulfide)gold(I) is a defining feature that dictates its reactivity. High-resolution X-ray crystallographic studies have provided precise insights into its structure.[2]

-

Coordination Geometry: The gold(I) center exhibits a nearly linear coordination geometry, with the chlorine, gold, and sulfur atoms arranged in an almost straight line.[1][2] The Cl-Au-S bond angle is approximately 176.63-176.9°.[1][2] This linearity is a hallmark of d¹⁰ metal complexes, minimizing electron-electron repulsion.[2]

-

Bonding: The gold atom is covalently bonded to both the chlorine atom and the sulfur atom of the dimethyl sulfide ligand.[2] The Au-S bond distance is approximately 2.271 Å.[1] Computational studies indicate that the Au-S bond is generally stronger than the Au-Cl bond, which explains why the dimethyl sulfide ligand is less readily displaced than the chloride in certain substitution reactions.[2]

Caption: Molecular structure of Chloro(dimethylsulfide)gold(I).

Synthesis and Handling

The reliable synthesis and safe handling of Chloro(dimethylsulfide)gold(I) are paramount for its successful use in research and development.

Validated Synthesis Protocol

While commercially available, Chloro(dimethylsulfide)gold(I) can be readily synthesized in the laboratory. The most common method involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl₄), in the presence of dimethyl sulfide.[1]

Step-by-Step Synthesis Workflow:

-

Preparation of Chloroauric Acid Solution: Dissolve gold in aqua regia to form chloroauric acid. Alternatively, use a commercially available solution of sodium tetrachloroaurate.[1]

-

Reaction with Dimethyl Sulfide: To the aqueous solution of chloroauric acid, add dimethyl sulfide. The dimethyl sulfide acts as both a reducing agent and a ligand.[1] The reaction is typically stirred at room temperature.

-

Precipitation: Chloro(dimethylsulfide)gold(I) will precipitate from the reaction mixture as a white solid.[2]

-

Isolation and Purification: The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and then dried under vacuum.

The balanced chemical equation for the synthesis from chloroauric acid is: HAuCl₄(aq) + 2 (CH₃)₂S(l) + H₂O(l) → (CH₃)₂SAuCl(s) + 3 HCl(aq) + (CH₃)₂SO(l)[1][2]

Caption: A typical workflow for the synthesis of Chloro(dimethylsulfide)gold(I).

Safety, Handling, and Storage

Hazard Identification: Chloro(dimethylsulfide)gold(I) is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]

Recommended Handling Procedures:

-

Use only in a well-ventilated area or outdoors.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

-

Avoid breathing dust.[7]

-

Wash hands thoroughly after handling.[7]

Storage Conditions:

-

Store in a tightly closed container in a dry, well-ventilated place.[7]

-

Keep in a dark place, under an inert atmosphere, and refrigerated (2-8 °C).[3][5]

-

The compound is sensitive to light, heat, and air, and can decompose to elemental gold.[1][5]

Applications in Research and Development

The unique reactivity of Chloro(dimethylsulfide)gold(I) has positioned it as a versatile tool in several areas of chemical research.

Precursor for Homogeneous Gold Catalysts

A primary application of Chloro(dimethylsulfide)gold(I) is as a precursor for the synthesis of more complex and catalytically active gold(I) complexes.[2][5] The labile dimethyl sulfide ligand can be easily substituted by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and acetylides.[1][4][5] This allows for the fine-tuning of the steric and electronic properties of the resulting gold(I) catalyst, which is crucial for achieving high efficiency and selectivity in various organic transformations.[8][9]

General Ligand Exchange Reaction: (CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S (where L is a new ligand)[1]

Catalyst for Organic Synthesis

Chloro(dimethylsulfide)gold(I) itself, often in combination with a silver salt to abstract the chloride ligand and generate a more electrophilic cationic gold species, can catalyze a variety of organic reactions.[8][9] One notable example is the intermolecular [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes.[2][4][5]

Experimental Protocol for Gold-Catalyzed [2+2] Cycloaddition:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Chloro(dimethylsulfide)gold(I) and a suitable ligand (e.g., a phosphine) in a dry, degassed solvent such as dichloromethane.

-

Activation: Add a silver salt (e.g., silver hexafluoroantimonate, AgSbF₆) to the solution to abstract the chloride ligand and generate the active cationic gold catalyst.

-

Reaction: To the activated catalyst solution, add the alkyne and alkene substrates.

-

Monitoring and Work-up: Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC-MS. Upon completion, quench the reaction, and purify the product by column chromatography.

Caption: A simplified catalytic cycle for a gold(I)-catalyzed [2+2] cycloaddition.

Materials Science and Nanotechnology

Chloro(dimethylsulfide)gold(I) is utilized in the synthesis of gold-containing materials and nanoparticles.[3] Its solubility in organic solvents allows for its use in solution-phase synthesis methods, providing control over the size and morphology of the resulting gold nanostructures. These materials have applications in electronics, sensors, and drug delivery.[3]

Medicinal Chemistry and Drug Development

Gold compounds have a long history in medicine, and modern research continues to explore their therapeutic potential. Chloro(dimethylsulfide)gold(I) serves as a starting material for the synthesis of novel gold(I) complexes with potential anticancer and anti-inflammatory properties.[3][4] The ability to systematically modify the ligands coordinated to the gold center allows for the exploration of structure-activity relationships in drug design.[3]

Conclusion

Chloro(dimethylsulfide)gold(I) is far more than a simple chemical; it is a strategic enabler of innovation across multiple scientific disciplines. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for both fundamental research and applied development. By understanding the principles outlined in this guide, researchers and scientists can confidently and effectively utilize Chloro(dimethylsulfide)gold(I) to advance their projects in catalysis, materials science, and drug discovery.

References

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 2. Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. (DIMETHYLSULFIDE)GOLD(I) CHLORIDE | 29892-37-3 [chemicalbook.com]

- 6. strem.com [strem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]

- 9. Anatomy of gold catalysts: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding in Chloro(dimethylsulfide)gold(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Chloro(dimethylsulfide)gold(I) in Modern Chemistry

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a white, solid coordination complex of gold that serves as a cornerstone in the field of gold chemistry.[1] Its unassuming appearance belies its significance as a versatile and highly valuable precursor for the synthesis of a vast array of gold(I) complexes.[2] For researchers in drug development and materials science, a fundamental understanding of the structure and bonding of this compound is paramount. This guide provides a detailed exploration of its molecular architecture, the nuances of its chemical bonds, and the practical methodologies for its synthesis and characterization, thereby offering a comprehensive resource for professionals leveraging gold chemistry in their research. The compound's utility extends to catalysis, nanotechnology, and medicinal chemistry, where it has shown potential in the development of novel therapeutic agents.[3]

Molecular Structure: A Linear Coordination Geometry

The defining structural characteristic of chloro(dimethylsulfide)gold(I) is its linear geometry around the central gold(I) atom.[1][4] This linearity is a common feature among two-coordinate gold(I) complexes.

The gold(I) center is covalently bonded to a chlorine atom and the sulfur atom of a dimethyl sulfide ligand.[4] X-ray crystallographic studies have precisely determined the bond angles and lengths, providing a clear picture of the molecule's spatial arrangement. The S-Au-Cl bond angle is nearly 180°, specifically measured at 176.9°.[1]

Caption: Molecular structure of chloro(dimethylsulfide)gold(I).

Key Structural Parameters

A summary of the critical bond lengths and angles provides a quantitative understanding of the molecule's geometry.

| Parameter | Value | Reference |

| S-Au-Cl Bond Angle | 176.9° | [1] |

| Au-S Bond Length | 2.271(2) Å | [1] |

| Au-Cl Bond Length | ~2.28 Å | [4] |

These structural parameters are crucial for computational modeling and for understanding the steric and electronic environment around the gold center, which in turn influences its reactivity.

The Nature of the Bonding: A Deeper Dive

The bonding in chloro(dimethylsulfide)gold(I) is a subject of significant interest, as it dictates the compound's stability and reactivity. The Au-S and Au-Cl bonds are strong covalent interactions.[4]

The Gold-Sulfur Bond

The Au-S bond is a focal point of study in gold chemistry, particularly in the context of self-assembled monolayers on gold surfaces and the development of gold-based drugs that target cysteine and methionine residues in proteins. The nature of this bond is best described as a resonance hybrid, with contributions from both covalent and ionic interactions.[5] Computational studies, including density functional theory (DFT), have been employed to elucidate the electronic structure of the Au-S bond.[6][7] These studies indicate a significant degree of charge transfer from the sulfur ligand to the gold center.[6] The relatively short Au-S bond length of 2.271(2) Å, when compared to the Au-Cl bond, suggests a strong interaction with the sulfur atom.[1][4]

The Gold-Chlorine Bond and the trans Influence

The Au-Cl bond is also a significant covalent interaction. However, its properties are modulated by the ligand positioned trans to it, in this case, the dimethyl sulfide group. This phenomenon is known as the trans influence, where the nature of one ligand affects the bond strength of the ligand opposite to it. In linear gold(I) complexes, σ-bonding effects are considered to be dominant in the trans influence.[8] The dimethyl sulfide ligand, being a good σ-donor, influences the length and reactivity of the Au-Cl bond. This trans influence is a critical concept for predicting the substitution chemistry of chloro(dimethylsulfide)gold(I), as it helps to rationalize which ligand is more readily displaced in a reaction.[9][10] Studies have shown that upon electron impact, the primary fragmentation of the molecule occurs at the Au-Cl bond, leading to the formation of a chloride anion, which can be rationalized by the relative bond strengths.[4][11]

Synthesis and Characterization: A Practical Guide

Chloro(dimethylsulfide)gold(I) is commercially available, but for many research applications, in-house synthesis is often necessary.[1] Several reliable methods for its preparation have been established.

Experimental Protocol: Synthesis from Chloroauric Acid

This protocol is a common and effective method for the synthesis of chloro(dimethylsulfide)gold(I).

Rationale: This method utilizes the reduction of gold(III) in chloroauric acid to gold(I) by dimethyl sulfide, which also acts as the coordinating ligand.

Step-by-Step Methodology:

-

Dissolution of Gold: Dissolve elemental gold in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid in a 1:3 ratio) to form chloroauric acid (HAuCl₄). This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction with Dimethyl Sulfide: To the chloroauric acid solution, slowly add dimethyl sulfide. An excess of dimethyl sulfide is typically used to ensure complete reduction of the gold(III) and to act as a solvent. The reaction can be represented by the following approximate equation: HAuCl₄ + 2 (CH₃)₂S + H₂O → (CH₃)₂SAuCl + 3 HCl + (CH₃)₂SO[1]

-

Precipitation and Isolation: The product, chloro(dimethylsulfide)gold(I), will precipitate from the solution as a white solid. The solid can be collected by filtration.

-

Purification: The crude product can be purified by washing with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials and byproducts. The purified product should be dried under vacuum.

Caption: Workflow for the synthesis of chloro(dimethylsulfide)gold(I).

Characterization Techniques

To confirm the identity and purity of the synthesized chloro(dimethylsulfide)gold(I), a combination of analytical techniques is employed.

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure of the compound, providing precise bond lengths and angles.[12]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the methyl protons of the dimethyl sulfide ligand. A comparison of the chemical shifts before and after complexation can provide evidence of coordination.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the presence of the Au-S and Au-Cl stretching vibrations, providing further confirmation of the compound's structure.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, sulfur, chlorine, and gold in the sample, which can be compared to the theoretical values for C₂H₆AuClS.

Applications in Drug Development and Beyond

The ease with which the dimethyl sulfide ligand can be displaced by other ligands makes chloro(dimethylsulfide)gold(I) an invaluable starting material for the synthesis of a wide range of gold(I) complexes with potential therapeutic applications.[1]

(CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S (where L is a new ligand)[1]

This reactivity allows for the facile introduction of various functionalities, including N-heterocyclic carbenes (NHCs), phosphines, and thiolates, to the gold(I) center.[13] Gold(I) complexes have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The development of gold-based drugs often involves the strategic design of ligands that can tune the electronic and steric properties of the gold center to achieve desired biological activity and selectivity.[14][15]

Furthermore, chloro(dimethylsulfide)gold(I) is utilized in catalysis for reactions such as the intermolecular [2+2] cycloaddition of alkynes with alkenes and in nanotechnology for the preparation of gold nanoparticles.[3][13][16]

Conclusion

Chloro(dimethylsulfide)gold(I) is a fundamentally important compound in gold chemistry. Its linear structure and the distinct nature of its Au-S and Au-Cl bonds provide a foundation for understanding its reactivity. The straightforward synthetic protocols and the lability of the dimethyl sulfide ligand make it an ideal entry point for the synthesis of novel gold(I) complexes with diverse applications in catalysis, materials science, and, critically, in the development of new therapeutic agents. A thorough grasp of the principles outlined in this guide will empower researchers to effectively utilize this versatile precursor in their scientific endeavors.

References

-

Chloro(dimethyl sulfide)gold(I) - Wikipedia. [Link]

-

Trans Influence of Ligands on the Oxidation of Gold(I) Complexes - PubMed. [Link]

-

Structure and bonding in gold(I) compounds. Part 1. The trans influence in linear complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Structure and bonding in gold( I ) compounds. Part 1. The trans influence in linear complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) DOI:10.1039/DT9770001430. [Link]

-

Quantum-Chemical Study of trans Influence in Gold(I) Linear Complexes - ResearchGate. [Link]

-

Trans Influence of Ligands on the Oxidation of Gold(I) Complexes - ACS Publications. [Link]

-

Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form | PNAS. [Link]

-

File:Chloro(dimethyl-sulfide)gold(I)-from-xtal-1988-CM-3D-shiny-balls.png - 维基百科. [Link]

-

File:Chloro(dimethyl-sulfide)gold(I)-from-xtal-1988-CM-3D-shiny-balls.png - 维基百科. [Link]

-

Chloro(dimethylsulfide)gold(I) - LookChem. [Link]

-

Secondary interactions in gold(I) complexes with thione ligands. 5. Two ionic compounds of the form bis(thione)gold(I) bis(4-halobenzenesulfonyl)amide - PubMed. [Link]

-

Chemistry of the Au–Thiol Interface through the Lens of Single-Molecule Flicker Noise Measurements - NIH. [Link]

-

Energy-Selective Decomposition of Organometallic Compounds by Slow Electrons: The Case of Chloro(dimethyl sulfide)gold(I) | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold. [Link]

-

Secondary interactions in gold(I) complexes with thione ligands. 5. Two ionic compounds of the form bis(thione)gold(I) bis(4-halobenzenesulfonyl)amide | Request PDF - ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

Pharmacological Role of Functionalized Gold Nanoparticles in Disease Applications - MDPI. [Link]

Sources

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 2. (DIMETHYLSULFIDE)GOLD(I) CHLORIDE | 29892-37-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 [smolecule.com]

- 5. Chemistry of the Au–Thiol Interface through the Lens of Single-Molecule Flicker Noise Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 8. Structure and bonding in gold(I) compounds. Part 1. The trans influence in linear complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Trans Influence of Ligands on the Oxidation of Gold(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chloro(dimethylsulfide)gold(I)|lookchem [lookchem.com]

- 13. powder | Sigma-Aldrich [sigmaaldrich.cn]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Page loading... [wap.guidechem.com]

Chloro(dimethylsulfide)gold(I) molecular weight and formula

An In-Depth Technical Guide to Chloro(dimethylsulfide)gold(I): Properties, Synthesis, and Applications in Research and Development

Executive Summary

Chloro(dimethylsulfide)gold(I), with the chemical formula C₂H₆AuClS, is a pivotal organometallic compound and a cornerstone in modern gold chemistry.[1][2][3][4] This air-stable, white to light-yellow crystalline solid serves as a highly versatile and convenient precursor for the synthesis of a vast array of gold(I) complexes.[1][2][5] Its significance stems from the labile nature of the dimethyl sulfide ligand, which can be readily displaced by other functional ligands, making it an ideal entry point into gold-catalyzed reactions, the development of novel therapeutic agents, and the fabrication of advanced materials.[2][3] This guide provides a comprehensive overview of its core properties, synthesis protocols, chemical reactivity, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Chloro(dimethylsulfide)gold(I) is a coordination complex that is fundamental to gold chemistry.[2] Its utility is underpinned by its distinct molecular structure and reliable physical characteristics.

Molecular Formula and Weight

Physicochemical Data

The key properties of Chloro(dimethylsulfide)gold(I) are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | gold(1+);methylsulfanylmethane;chloride | [3] |

| Synonym(s) | (Dimethylsulfide)gold(I) chloride; (Me₂S)AuCl | [1][3] |

| CAS Number | 29892-37-3 | [1][2][4] |

| Appearance | White to light yellow powder or crystal | [1][6] |

| Melting Point | 160 °C (decomposes) | [1][7] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane) | [3] |

| Stability | Decomposes upon exposure to light, heat, or air | [2][7] |

| Storage | Refrigerate at 2 - 8 °C under an inert atmosphere | [1][7] |

Molecular Structure and Geometry

As is characteristic of many gold(I) complexes, Chloro(dimethylsulfide)gold(I) adopts a nearly linear geometry around the central gold atom.[2][3] The Cl-Au-S bond angle is approximately 176.9°, a configuration that minimizes electron-electron repulsion for the d¹⁰ electronic configuration of gold(I).[2][3] This linear arrangement leaves the coordination sphere of the gold atom open, facilitating the ligand exchange reactions that are central to its utility.[3] The Au-S bond distance is reported to be 2.271(2) Å.[2]

Safe Handling and Storage

Safe laboratory practice is paramount when working with this compound.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation mark) [2][8]* Signal Word: Warning [2][8][9]* Hazard Statements:

-

Gloves: Wear impervious protective gloves. [9][10]* Eye Protection: Use safety glasses with side shields or goggles. [10]* Respiratory Protection: Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended. [9][10]* General Handling: Avoid breathing dust and prevent contact with skin and eyes. [9]Wash hands thoroughly after handling. [9] Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][10]* Recommended storage temperature is between 0-10 °C. [1][7]* The compound is sensitive to light, air, and heat; therefore, storage under an inert gas (e.g., argon or nitrogen) is advisable to prevent decomposition. [7]

Chemical Reactivity: A Gateway to Gold(I) Chemistry

The primary value of Chloro(dimethylsulfide)gold(I) in research and development lies in its function as a stable yet reactive precursor. The dimethyl sulfide ligand is volatile and weakly coordinated, making it an excellent leaving group that can be easily displaced by a wide range of other ligands (L). [2] This facile ligand exchange reaction provides a straightforward and high-yielding route to synthesize diverse gold(I) complexes, which are often the true catalytically or biologically active species. [3] General Reaction: (CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S

Common incoming ligands (L) include:

-

Phosphines: (e.g., trimesitylphosphine) [8][11]* N-Heterocyclic Carbenes (NHCs) [8][11]* Acetylides [8][11]

Conclusion

Chloro(dimethylsulfide)gold(I) is far more than a simple chemical compound; it is an enabling tool for innovation. Its well-defined properties, straightforward synthesis, and, most importantly, its exceptional utility as a precursor make it indispensable in modern research. For scientists in catalysis, materials science, and drug discovery, this compound provides a reliable and versatile entry point to the rich and promising field of gold chemistry, paving the way for the development of novel technologies and therapeutics.

References

-

Chem-Impex. (n.d.). Chloro(dimethylsulfide)gold(I). Retrieved from [Link]

-

Wikipedia. (n.d.). Chloro(dimethyl sulfide)gold(I). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 3. Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 [smolecule.com]

- 4. strem.com [strem.com]

- 5. A Useful Gold(I) Complex Precursor Usable for the Preparation of Various Gold(I) Complexes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Chloro(dimethylsulfide)gold(I) | CymitQuimica [cymitquimica.com]

- 7. Chloro(dimethylsulfide)gold(I) | 29892-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. powder | Sigma-Aldrich [sigmaaldrich.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. powder | Sigma-Aldrich [sigmaaldrich.com]

Chloro(dimethylsulfide)gold(I): A Comprehensive Technical Guide on its Discovery, Chemistry, and Application

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(dimethylsulfide)gold(I), with the chemical formula C₂H₆AuClS, stands as a cornerstone reagent in the advancement of gold chemistry.[1] This white, solid coordination complex is a pivotal entry point for the synthesis of a diverse array of gold(I) compounds, finding extensive applications in catalysis, materials science, and medicinal chemistry.[1][2] Its commercial availability and the labile nature of the dimethyl sulfide ligand make it an exceptionally versatile precursor.[1][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of chloro(dimethylsulfide)gold(I), its synthesis and structural characterization, key chemical properties and reactions, and its significant applications in modern research and development. The guide is intended to serve as a vital resource for professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this important gold(I) complex.

Discovery and Historical Context: The Rise of Gold(I) Coordination Chemistry

The history of chloro(dimethylsulfide)gold(I) is intrinsically linked to the broader evolution of organogold chemistry and the stabilization of the gold(I) oxidation state. While pinpointing the exact moment of its first synthesis is challenging based on readily available literature, its emergence as a key laboratory staple can be understood within the context of the expanding field of coordination chemistry in the 20th century.

Early explorations into organogold compounds were often hampered by the instability of the prepared complexes. The development of gold(I) chemistry, in particular, relied on the identification of suitable ligands to prevent the reduction of Au(I) to metallic gold.[4] Sulfur-based ligands, like dimethyl sulfide, proved to be effective in this regard, offering a balance of stability and reactivity.

The general class of gold(I) halide complexes with neutral donor ligands became foundational for the field. The synthesis of chloro(dimethylsulfide)gold(I) provided researchers with a reliable and easily handleable source of gold(I). Its commercial availability, with a registered CAS number of 29892-37-3, solidified its role as a go-to precursor for further synthetic explorations.[1][5][6] The ability to readily displace the volatile dimethyl sulfide ligand with other functionalities, such as phosphines and N-heterocyclic carbenes (NHCs), opened the door to a vast library of novel gold(I) complexes with tailored electronic and steric properties.[1][3] This versatility has been a driving force in the explosion of gold-catalyzed reactions in organic synthesis over the past few decades.[7]

Molecular Structure and Physicochemical Properties

A thorough understanding of the structure and properties of chloro(dimethylsulfide)gold(I) is fundamental to its application.

Molecular Geometry

As is characteristic of many gold(I) complexes, chloro(dimethylsulfide)gold(I) adopts a nearly linear coordination geometry around the central gold atom.[1] The gold(I) center, with its d¹⁰ electron configuration, favors a two-coordinate environment to minimize electron-electron repulsion. The S-Au-Cl bond angle is approximately 176.9°, deviating only slightly from a perfect 180° line.[1] The Au-S bond distance is reported to be around 2.271(2) Å, which is a typical length for gold(I)-sulfur bonds.[1]

Diagram 1: Molecular Structure of Chloro(dimethylsulfide)gold(I)

A diagram illustrating the linear geometry of the molecule.

Physicochemical Data

The key physicochemical properties of chloro(dimethylsulfide)gold(I) are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆AuClS | [1][6] |

| Molar Mass | 294.55 g·mol⁻¹ | [1] |

| Appearance | White solid/powder | [1] |

| Melting Point | 160 °C (decomposes) | [8] |

| CAS Number | 29892-37-3 | [1][5][6] |

| Solubility | Soluble in many common organic solvents | |

| Stability | Decomposes upon exposure to light, heat, or air | [1] |

Synthesis and Experimental Protocols

Chloro(dimethylsulfide)gold(I) is commercially available, but can also be readily synthesized in the laboratory.[1] The choice of synthetic route often depends on the available starting materials and the desired scale of the reaction.

Synthetic Pathways

The most common laboratory preparations start from a gold(III) source, which is subsequently reduced to gold(I) in the presence of dimethyl sulfide, which acts as both a reducing agent and a ligand.

One established method involves the use of chloroauric acid (HAuCl₄), which can be prepared by dissolving gold in aqua regia.[1] The addition of dimethyl sulfide to the chloroauric acid solution results in the formation of chloro(dimethylsulfide)gold(I).[1] An alternative approach utilizes sodium tetrachloroaurate (NaAuCl₄) as the gold(III) precursor.[1]

A simplified equation for the reaction starting from chloroauric acid is: HAuCl₄ + 2 S(CH₃)₂ + H₂O → (CH₃)₂SAuCl + 3 HCl + (CH₃)₂SO[1]

Diagram 2: Synthetic Workflow for Chloro(dimethylsulfide)gold(I)

A flowchart illustrating the key steps in the synthesis of the compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of chloro(dimethylsulfide)gold(I) from gold metal.

Materials:

-

Gold (Au) powder or foil

-

Aqua regia (freshly prepared from concentrated nitric acid and hydrochloric acid in a 1:3 molar ratio)

-

Concentrated hydrochloric acid (HCl)

-

Methanol (CH₃OH)

-

Dimethyl sulfide ((CH₃)₂)S

-

Diethyl ether ((C₂H₅)₂O)

-

Pentane (C₅H₁₂)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Schlenk line or inert atmosphere setup (recommended for drying)

Procedure:

-

Preparation of Chloroauric Acid: Dissolve a known quantity of gold in boiling aqua regia in a fume hood.

-

Removal of Nitrosyl Chloride: Reduce the volume of the solution by boiling, then add concentrated HCl and reduce the volume again. Repeat this step to ensure the complete removal of nitrosyl chloride.

-

Dilution and Cooling: After the final volume reduction, cool the solution to room temperature and dilute with methanol.

-

Addition of Dimethyl Sulfide: With continuous stirring and minimal light exposure, add dimethyl sulfide dropwise to the solution. A precipitate will begin to form.

-

Isolation of the Product: Filter the precipitate and wash it sequentially with methanol, diethyl ether, and pentane.

-

Drying: Dry the resulting white solid under vacuum to obtain pure chloro(dimethylsulfide)gold(I).

Self-Validation and Causality:

-

The repeated addition and evaporation of HCl is crucial to remove residual nitric acid and its byproducts, which can interfere with the selective reduction to gold(I).

-

The dropwise addition of dimethyl sulfide is important to control the reaction rate and prevent the over-reduction to metallic gold.

-

Washing with a series of solvents of decreasing polarity (methanol, diethyl ether, pentane) ensures the removal of both polar and non-polar impurities, yielding a high-purity product.

-

Drying under vacuum is essential to remove all traces of volatile solvents and prevent decomposition of the light- and air-sensitive product.

Key Reactions and Applications

The utility of chloro(dimethylsulfide)gold(I) stems from the ease with which the dimethyl sulfide ligand can be substituted, making it a gateway to a vast range of gold(I) complexes.[1]

Ligand Exchange Reactions

The primary reaction of chloro(dimethylsulfide)gold(I) is ligand exchange, where the dimethyl sulfide is displaced by a stronger donor ligand (L):

(CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S[1]

This reaction is driven by the formation of a more stable gold(I) complex and the volatility of the displaced dimethyl sulfide, which can be easily removed from the reaction mixture.[1] This straightforward synthetic route has been instrumental in the development of gold(I) catalysts with finely-tuned properties for a variety of organic transformations.

Applications in Homogeneous Catalysis

Chloro(dimethylsulfide)gold(I) is a widely used precatalyst in homogeneous gold catalysis. In a typical catalytic cycle, the chloride ligand is abstracted by a silver salt (e.g., AgSbF₆) to generate a highly electrophilic cationic gold(I) species, which is the active catalyst.

This catalytic system has proven to be exceptionally effective for the activation of alkynes and allenes toward nucleophilic attack. Notable applications include:

-

Intermolecular [2+2] Cycloadditions: It can be used to synthesize gold(I) catalysts for the cycloaddition of terminal alkynes with alkenes to form substituted cyclobutenes under mild conditions.[9]

-

Hydrofunctionalization of Alkynes: Gold(I) catalysts derived from this precursor are used in the addition of water, alcohols, and amines to alkynes.

-

Cycloisomerization Reactions: It is a key starting material for catalysts that promote the intramolecular cyclization of enynes and related substrates to form complex carbocyclic and heterocyclic scaffolds.

Nanotechnology and Materials Science

Chloro(dimethylsulfide)gold(I) also serves as a precursor in the synthesis of gold nanoparticles.[2] Its decomposition under specific conditions can be controlled to produce nanoparticles with desired sizes and shapes, which have applications in electronics, sensing, and drug delivery.[2]

Medicinal Chemistry and Drug Development

The unique coordination chemistry of gold has led to its investigation in the development of novel therapeutic agents.[2] Gold(I) complexes, often synthesized from chloro(dimethylsulfide)gold(I), have shown potential as anticancer and antimicrobial agents.[9] The ability to tune the ligand environment around the gold center allows for the optimization of biological activity and the reduction of toxicity.

Conclusion and Future Outlook

Chloro(dimethylsulfide)gold(I) has firmly established itself as an indispensable tool in the field of gold chemistry. Its straightforward synthesis, commercial availability, and versatile reactivity have made it the starting point for countless academic and industrial research endeavors. The continued exploration of gold-catalyzed reactions, the development of novel gold-based materials, and the pursuit of new gold-containing therapeutics will undoubtedly rely on the foundational chemistry enabled by this simple yet powerful coordination complex. As our understanding of the subtle electronic and steric effects of ligands on the reactivity of gold(I) centers deepens, the importance of chloro(dimethylsulfide)gold(I) as a versatile and reliable precursor is set to endure.

References

-

Chloro(dimethyl sulfide)gold(I). In Wikipedia. Retrieved from [Link]

-

Herrera, R. P., & Gimeno, M. C. (2021). Main Avenues in Gold Coordination Chemistry. Chemical Reviews, 121(14), 8311–8363. [Link]

-

Organogold chemistry. In Wikipedia. Retrieved from [Link]

-

Gold(i) sulfide: unusual bonding and an unexpected computational challenge in a simple solid. (2017). PubMed Central. [Link]

-

Gold: Inorganic & Coordination Chemistry. (2011). ResearchGate. [Link]

-

The sulphito complexes of gold. (1979). Semantic Scholar. [Link]

-

Main Avenues in Gold Coordination Chemistry. (2021). Scinapse. [Link]

-

Chloro(dimethylsulfide)gold(I). LookChem. Retrieved from [Link]

-

Jones, P. G., & Ahrens, B. (1988). Chloro(dimethyl sulfide)gold(I). Acta Crystallographica Section C: Crystal Structure Communications, 44(12), 2089-2091. [Link]

-

Pokhodylo, N. T., & Matiichuk, V. S. (2015). Sulfur radical species form gold deposits on Earth. Proceedings of the National Academy of Sciences, 112(43), 13177–13182. [Link]

-

Origin of Disseminated Gold-Sulfide Mineralization from Proximal Alteration in Orogenic Gold Deposits in the Central Sector of the Yana–Kolyma Metallogenic Belt, NE Russia. (2022). MDPI. [Link]

-

Au-Catalyzed Reaction of Propargylic Sulfides and Dithioacetals. (2007). ResearchGate. [Link]

-

Gold Complexes [Ph4Bi][Au(CN)2Hal2] (Hal = Cl, Br). Synthesis and Structure. (2003). ResearchGate. [Link]

Sources

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A Useful Gold(I) Complex Precursor Usable for the Preparation of Various Gold(I) Complexes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Organogold chemistry - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. strem.com [strem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chloro(dimethylsulfide)gold(I)|lookchem [lookchem.com]

- 9. pubs.usgs.gov [pubs.usgs.gov]

Chloro(dimethylsulfide)gold(I): A Comprehensive Spectroscopic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Gateway to Gold(I) Chemistry

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a cornerstone reagent in the field of gold chemistry. This air-stable, white solid serves as a pivotal precursor for the synthesis of a vast array of gold(I) complexes, including those with phosphine, N-heterocyclic carbene (NHC), and acetylide ligands.[1] Its utility spans from homogeneous catalysis in organic synthesis to the development of novel therapeutic agents and advanced materials.[2][3] The labile nature of the dimethyl sulfide ligand facilitates its facile displacement, making it an ideal entry point for creating more complex and tailored gold(I) compounds.[1][4]

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of chloro(dimethylsulfide)gold(I), offering researchers and professionals a detailed reference for its characterization and use. The causality behind experimental choices and the interpretation of spectroscopic data are emphasized to ensure a thorough understanding of this important compound.

Molecular Structure and Bonding

Chloro(dimethylsulfide)gold(I) adopts a nearly linear geometry around the central gold(I) atom, a characteristic feature of two-coordinate d¹⁰ metal complexes. The Cl-Au-S bond angle is approximately 176.9°, with an Au-S bond distance of about 2.271 Å.[4] This linear arrangement minimizes steric hindrance and electronic repulsion, contributing to the compound's reactivity and utility as a synthetic precursor.

Synthesis of Chloro(dimethylsulfide)gold(I)

The synthesis of chloro(dimethylsulfide)gold(I) is a well-established procedure, though careful execution is necessary to ensure high purity and yield. The most common method involves the reduction of chloroauric acid (HAuCl₄) in the presence of dimethyl sulfide.

Experimental Protocol: Synthesis from Chloroauric Acid

This protocol is adapted from established literature procedures.

Materials:

-

Chloroauric acid (HAuCl₄)

-

Dimethyl sulfide ((CH₃)₂S)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution of Chloroauric Acid: Dissolve chloroauric acid in deionized water.

-

Addition of Dimethyl Sulfide: To the aqueous solution of chloroauric acid, add an excess of dimethyl sulfide with vigorous stirring. The dimethyl sulfide acts as both a reducing agent and a ligand.

-

Precipitation: The product, chloro(dimethylsulfide)gold(I), will precipitate from the solution as a white solid.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to yield chloro(dimethylsulfide)gold(I) as a white, crystalline solid.

The balanced chemical equation for this reaction is: HAuCl₄ + 2(CH₃)₂S + H₂O → (CH₃)₂SAuCl + 3HCl + (CH₃)₂SO

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the identity and purity of chloro(dimethylsulfide)gold(I). The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of chloro(dimethylsulfide)gold(I) in solution. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

The ¹H NMR spectrum is characterized by a single sharp resonance for the six equivalent protons of the two methyl groups of the dimethyl sulfide ligand.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum displays a single resonance corresponding to the two equivalent methyl carbons of the dimethyl sulfide ligand.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~2.7 | Singlet | -CH₃ |

| ¹³C | CDCl₃ | ~25.0 | Singlet | -CH₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly in the far-infrared region, provides valuable information about the metal-ligand vibrations in chloro(dimethylsulfide)gold(I). The coordination of the dimethyl sulfide ligand to the gold(I) center results in shifts of the ligand's vibrational frequencies compared to the free ligand.

The key vibrational modes of interest are the Au-Cl and Au-S stretching frequencies, which are indicative of the bond strengths and the overall structure of the complex.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| ν(Au-Cl) | ~330 | Strong | Au-Cl stretch |

| ν(Au-S) | ~290 | Medium | Au-S stretch |

| δ(C-S-C) | ~700-750 | Medium | C-S-C bend |

| ρ(CH₃) | ~900-1000 | Medium-Strong | CH₃ rock |

| ν(C-H) | ~2900-3000 | Medium | C-H stretch |

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid-state vs. solution) and the spectroscopic technique (IR vs. Raman).

The presence of strong absorptions in the far-IR region is a key diagnostic feature for the formation of the gold(I) complex and the coordination of both the chloride and dimethyl sulfide ligands.

Applications in Research and Development

The significance of chloro(dimethylsulfide)gold(I) lies in its role as a versatile starting material.[1] Its applications are widespread and continually expanding:

-

Catalysis: It is a precursor to numerous catalytically active gold(I) species used in a variety of organic transformations, including cycloadditions and cross-coupling reactions.[5]

-

Synthesis of Gold(I) Complexes: The facile displacement of the dimethyl sulfide ligand allows for the synthesis of a wide range of gold(I) complexes with tailored electronic and steric properties.[1]

-

Nanomaterials: It can be employed in the synthesis of gold nanoparticles with controlled sizes and surface functionalities.

-

Medicinal Chemistry: As a precursor to more complex gold(I) compounds, it plays a role in the development of potential therapeutic agents, particularly in the area of anticancer and antirheumatic drugs.

Conclusion

Chloro(dimethylsulfide)gold(I) is a fundamentally important compound for any researcher working in the field of gold chemistry. A thorough understanding of its synthesis and spectroscopic properties is essential for its effective use in the laboratory. This guide provides the core data and protocols necessary for the confident handling and characterization of this versatile reagent, empowering scientists to explore the rich and expanding chemistry of gold.

References

- Horvath, U. E., et al. (2008). A cytotoxic bis(carbene)gold(I) complex of ferrocenyl complexes: synthesis and structural characterisation. New Journal of Chemistry, 32(3), 533-539.

-

Wikipedia. (2023, October 28). Chloro(dimethyl sulfide)gold(I). Retrieved from [Link]

- Gaines, D. F., & Cerkvenik, J. (1984). The chemistry of gold. In Gold Bulletin (Vol. 17, No. 4, pp. 134-140). Springer London.

- Grohmann, A., & Schmidbaur, H. (1995). Gold complexes with phosphine and related ligands. In Comprehensive Organometallic Chemistry II (pp. 1-71). Pergamon.

Sources

Unveiling the Solid-State Architecture of Chloro(dimethylsulfide)gold(I): A Technical Guide

This guide provides an in-depth exploration of the crystal structure of chloro(dimethylsulfide)gold(I), a pivotal precursor in gold chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between the compound's solid-state architecture and its chemical behavior, moving beyond a mere recitation of data to offer actionable insights grounded in established experimental findings.

Executive Summary: The Significance of a Linear Gold(I) Complex

Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a white, crystalline solid that serves as a versatile and accessible entry point into the synthesis of a wide array of gold(I) compounds.[1] Its utility in catalysis, nanotechnology, and medicinal chemistry underscores the importance of a comprehensive understanding of its structural characteristics.[2] The dimethyl sulfide ligand, while crucial for solubilizing the gold(I) center, is labile and readily displaced by other ligands, a property that is central to its synthetic applications.[1] This guide will dissect the experimentally determined crystal structure, providing a foundation for predicting its reactivity and optimizing its use in various applications.

Molecular Geometry and Coordination Environment of the Gold(I) Center

The gold(I) ion, with its d¹⁰ electron configuration, characteristically favors a two-coordinate, linear geometry to minimize electron-electron repulsion.[3] Chloro(dimethylsulfide)gold(I) is a classic example of this principle.

High-resolution X-ray crystallographic studies have been instrumental in elucidating the precise molecular geometry.[3] The gold(I) center is covalently bonded to one chlorine atom and one sulfur atom from the dimethyl sulfide ligand.[3] These three atoms—Cl, Au, and S—form a nearly perfect linear arrangement.[1][3]

Key structural parameters, as determined by X-ray diffraction, are summarized below:

| Parameter | Value | Significance |

| Cl–Au–S Bond Angle | 176.63(2)° to 176.9° | Confirms the nearly linear coordination geometry typical for Au(I) complexes.[1][3] This open coordination sphere is crucial for its reactivity, allowing for facile ligand exchange. |

| Au–S Bond Length | ~2.271 Å | A strong covalent bond, indicating significant interaction between the soft gold(I) center and the sulfur donor.[1][4] |

| Au–Cl Bond Length | Varies (see Sec. 4) | In the solid state, the Au-Cl bond is involved in bridging interactions, leading to a polymeric structure. |

The linearity of the Cl–Au–S unit is a defining feature, directly influencing the compound's reactivity profile. This geometry leaves the gold center sterically accessible, facilitating the displacement of the dimethyl sulfide ligand by a wide range of other ligands, such as phosphines and N-heterocyclic carbenes (NHCs).[3]

Crystallographic Data and Solid-State Packing

The arrangement of individual (CH₃)₂SAuCl molecules in the solid state is as critical as the geometry of a single molecule. The compound crystallizes in the monoclinic space group P2₁/c.[3] This arrangement gives rise to a polymeric chain structure.

Below is a summary of the crystallographic data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Asymmetric Unit | One |

The packing of these molecules in the crystal lattice is not merely a random aggregation. Instead, weak intermolecular interactions between adjacent gold and chlorine atoms of neighboring molecules lead to the formation of a zigzag polymeric chain. This supramolecular assembly is a key feature of its solid-state structure.

Experimental Determination of the Crystal Structure: A Methodological Overview

The definitive elucidation of the crystal structure of chloro(dimethylsulfide)gold(I) is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and the overall crystal packing can be determined.

The Workflow of Single-Crystal X-ray Diffraction

The experimental process for determining a crystal structure can be broken down into several key stages. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices

-

Choice of X-ray Source: The wavelength of the X-ray radiation must be comparable to the interatomic distances in the crystal to produce a diffraction pattern.[5] Commonly, molybdenum (Mo Kα) or copper (Cu Kα) sources are used.

-

Low-Temperature Data Collection: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. This results in a sharper diffraction pattern and more precise atomic positions.

-

Data Processing and Refinement: The raw diffraction data is a collection of intensities and positions of diffracted beams.[6] Sophisticated software is used to integrate these intensities and, through a process of refinement, to generate a final structural model that best fits the experimental data.[7] The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

Synthetic Implications and Applications in Drug Development

The structural features of chloro(dimethylsulfide)gold(I) directly inform its synthetic utility. The lability of the dimethyl sulfide ligand makes it an excellent starting material for a vast number of gold(I) complexes.[1]

Caption: Ligand exchange reaction of chloro(dimethylsulfide)gold(I).

This simple ligand exchange pathway is the foundation for synthesizing gold(I) complexes with tailored electronic and steric properties. These complexes, in turn, have found applications as:

-

Homogeneous Catalysts: Gold(I) complexes derived from this precursor are potent catalysts for a variety of organic transformations, including cycloadditions and cycloisomerizations.[3][4][8]

-

Therapeutic Agents: The unique coordination chemistry of gold allows for the design of novel therapeutic agents.[2] Gold(I) complexes, particularly those with N-heterocyclic carbene ligands, have shown promise for their anticancer properties. The synthesis of these potential drug candidates often begins with chloro(dimethylsulfide)gold(I).

-

Nanomaterials: It is employed in the synthesis of gold nanoparticles, which have applications in electronics, sensors, and drug delivery systems.[2]

Safety and Handling

Chloro(dimethylsulfide)gold(I) is a hazardous substance and should be handled with appropriate precautions. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is also light-sensitive and should be stored in a cool, dark place.[9]

Conclusion

The crystal structure of chloro(dimethylsulfide)gold(I) provides a clear rationale for its widespread use in chemical synthesis. Its linear coordination geometry, coupled with the lability of the dimethyl sulfide ligand, makes it an ideal precursor for a diverse range of gold(I) complexes. A thorough understanding of its solid-state architecture, as determined by X-ray crystallography, is essential for researchers and professionals seeking to harness its full potential in catalysis, materials science, and the development of novel therapeutics.

References

-

Chloro(dimethylsulfide)gold(I) . Chem-Impex. [Link]

-

Chloro(dimethyl sulfide)gold(I) . Wikipedia. [Link]

-

Chloro(dimethylsulfide)gold(I) . LookChem. [Link]

-

Chloro(dimethylsulfide)gold(I) . SLS. [Link]

-

Crystallographic data for compounds CH 3 SO 2 OCH 2 C(pz) 3 (2), [CuCl... . ResearchGate. [Link]

-

Standard x-ray diffraction patterns . National Institute of Standards and Technology. [Link]

-

X-ray diffraction (XRD) basics and application . Chemistry LibreTexts. [Link]

-

X-ray Diffraction (XRD) . Microanalysis Australia. [Link]

-

X-Ray Diffraction Material Identification Lab Analysis . YouTube. [Link]

-

Crystal data and structure refinement for [(CH 3 ) 2 NH 2 ] 3 [As 2 Cl... . ResearchGate. [Link]

-

NH2(CH3)2CuCl3 Organic–Inorganic Hybrid Perovskite: Consideration to Crystal Structure, Thermodynamics, and Structural Molecular Dynamics . National Institutes of Health. [Link]gov/pmc/articles/PMC8954201/)

Sources

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 [smolecule.com]

- 4. Chloro(dimethylsulfide)gold(I) | 29892-37-3 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. microanalysis.com.au [microanalysis.com.au]

- 7. youtube.com [youtube.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Chloro(dimethylsulfide)gold(I)|lookchem [lookchem.com]

The Thermal Lifecycle of a Precursor: An In-Depth Technical Guide to the Stability and Decomposition of Chloro(dimethylsulfide)gold(I)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(dimethylsulfide)gold(I), AuCl(SMe₂), is a cornerstone precursor in gold chemistry, pivotal for the synthesis of novel therapeutic agents, catalysts, and nanomaterials.[1][2] Its efficacy in these applications is intrinsically linked to its thermal stability and decomposition characteristics. This guide provides a comprehensive technical overview of the thermal behavior of AuCl(SMe₂), elucidating its decomposition pathway, the identity of its degradation products, and the analytical methodologies required for a thorough characterization. We will delve into the causality behind experimental choices in thermal analysis and present self-validating protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), ensuring the generation of reliable and reproducible data. This document is intended to serve as an authoritative resource for researchers leveraging this versatile gold(I) precursor.

Introduction: The Significance of Thermal Properties

Chloro(dimethylsulfide)gold(I) is a white, crystalline solid that serves as a common entry point into gold chemistry due to the labile nature of its dimethyl sulfide ligand, which is readily displaced.[1] This reactivity, however, is counterbalanced by a limited thermal stability. Understanding the temperature at which AuCl(SMe₂) begins to decompose, the energetic changes associated with this process, and the nature of the evolved and residual products is paramount for several reasons:

-

Synthetic Chemistry: For the synthesis of more complex gold(I) compounds, knowledge of the precursor's thermal limits is crucial to prevent unintended decomposition and ensure the purity of the desired product.[3]

-

Nanoparticle Synthesis: In the fabrication of gold nanoparticles, where AuCl(SMe₂) is often a starting material, controlled thermal decomposition can be a viable synthetic route.[2] A comprehensive understanding of this process allows for precise control over nanoparticle size and morphology.

-

Storage and Handling: The compound's sensitivity to heat necessitates defined storage conditions to maintain its integrity over time.[4]